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molecular formula C10H10ClNO2 B3083251 Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate CAS No. 113896-03-0

Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate

Cat. No. B3083251
M. Wt: 211.64 g/mol
InChI Key: KMAJCOHYHSXZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06335360B1

Procedure details

This compound was prepared from ethyl 5-chloroindole-2-carboxylate as described in example 1. However this time 5-6 equivalence of magnesium turnings were used instead of 2-3 eq. of magnesium turnings.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([O:13][CH2:14]C)=[O:12])=[CH:5]2.[Mg]>>[CH3:14][O:13][C:11]([CH:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Cl:1])[CH:3]=2)[NH:7]1)=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(=O)C1NC2=CC=C(C=C2C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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